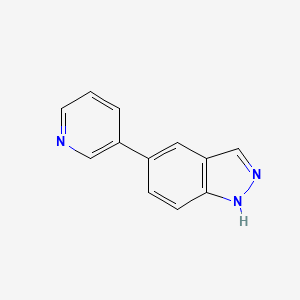

5-Pyridin-3-YL-1H-indazole

Description

Significance of Indazole-Pyridine Scaffolds within Heterocyclic Chemistry Research

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to the study of organic chemistry and are prevalent in a vast array of biologically active molecules. springerprofessional.de Among these, structures that fuse an indazole ring with a pyridine (B92270) moiety, known as indazole-pyridine scaffolds, are of considerable importance. researchgate.net The indazole core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant. nih.govmdpi.com

The combination of the indazole and pyridine rings into a single molecular framework creates a unique electronic and structural entity. researchgate.net This hybridization is significant because both individual heterocycles are well-established pharmacophores, meaning they are the essential molecular features responsible for a drug's pharmacological activity. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a common motif in numerous natural products and synthetic drugs. ias.ac.in Similarly, the indazole nucleus is a key structural component in a variety of synthetic compounds with a wide spectrum of pharmacological activities. nih.govmdpi.com The union of these two scaffolds allows for the exploration of novel chemical space and the potential for synergistic or unique biological effects.

The versatility of the indazole-pyridine scaffold lies in its amenability to chemical modification. The nitrogen atom in the pyridine ring and the nitrogen atoms in the indazole ring provide sites for substitution and functionalization, enabling the synthesis of large libraries of derivatives. This structural diversity is crucial for structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity and to optimize lead compounds in drug discovery.

Historical and Current Research Trajectories for Indazole Derivatives in Medicinal Chemistry

The study of indazole derivatives in medicinal chemistry has a rich history and continues to be an active area of research. nih.govresearchgate.net While indazole derivatives are rarely found in nature, their synthetic analogues have demonstrated a remarkable range of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities. researchgate.netresearchgate.netresearchgate.net This has led to extensive investigation and the development of several clinically approved drugs containing the indazole core, such as:

Axitinib: A kinase inhibitor used in the treatment of renal cell carcinoma. rsc.org

Pazopanib: Another kinase inhibitor employed against renal cell carcinoma and soft tissue sarcoma. nih.govrsc.org

Niraparib: A PARP inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. nih.govrsc.org

Entrectinib: A kinase inhibitor targeting various cancers with specific genetic fusions. nih.gov

Historically, research focused on the synthesis of novel indazole derivatives and the broad screening of their biological activities. Early work established the potential of this scaffold in various therapeutic areas. In recent years, the research trajectory has become more targeted. nih.gov With a deeper understanding of molecular biology and disease mechanisms, medicinal chemists are now designing and synthesizing indazole derivatives with specific molecular targets in mind. rsc.org

A significant portion of current research is centered on the development of indazole-based kinase inhibitors. rsc.org Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole scaffold has proven to be an effective template for designing potent and selective kinase inhibitors. rsc.org For instance, derivatives of 5-(pyridin-3-yl)-1H-indazole have been investigated as inhibitors of cyclin-dependent kinase 7 (CDK7), a potential target for the treatment of autosomal dominant polycystic kidney disease. acs.org

Furthermore, the exploration of indazole derivatives extends to other therapeutic targets, including enzymes and receptors involved in inflammation, infectious diseases, and neurological disorders. researchgate.net The ongoing research into indazole-containing compounds, including 5-pyridin-3-yl-1H-indazole, highlights the enduring importance of this scaffold in the quest for new and improved medicines. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

5-pyridin-3-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-10(7-13-5-1)9-3-4-12-11(6-9)8-14-15-12/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWLUAHKORPFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696214 | |

| Record name | 5-(Pyridin-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-37-7 | |

| Record name | 5-(Pyridin-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885272-37-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Pyridin 3 Yl 1h Indazole and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone in the synthesis of biaryl compounds like 5-pyridin-3-yl-1H-indazole, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling Applications for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for creating the C-C bond between the indazole and pyridine (B92270) rings. This reaction typically involves the coupling of a halogenated indazole with a pyridine boronic acid, or vice versa, in the presence of a palladium catalyst and a base. nih.govnih.gov

A common strategy is the coupling of a 5-bromoindazole derivative with pyridine-3-boronic acid. The choice of catalyst, base, and solvent is crucial for achieving high yields. For instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) has been shown to be an effective catalyst for such transformations. nih.gov The reaction conditions are generally mild and tolerant of a wide range of functional groups on both coupling partners. nih.govnih.gov

A new series of 1H-pyridin-4-yl-3,5-disubstituted indazoles has been synthesized by reacting 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide with various aryl boronic acids using a Suzuki coupling reaction. researchgate.net This reaction was carried out in the presence of Pd(OAc)2 as the catalyst and CsF as the base. researchgate.net Similarly, the Suzuki cross-coupling of N- and C-3 substituted 5-bromoindazoles with N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid, using Pd(dppf)Cl2 as the catalyst and K2CO3 as the base in dimethoxyethane, has been reported to produce the corresponding 5-heteroaryl-indazoles in good yields. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for Indazole Synthesis

| Indazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | High |

| 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | Good |

| 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Aryl boronic acids | Pd(OAc)2 | CsF | Not Specified | Not Specified |

C-H Amination Strategies for Indazole Core Construction

Direct C-H amination has emerged as an efficient method for constructing the indazole core. This approach avoids the pre-functionalization of starting materials, making it an atom-economical process. Intramolecular C-H amination of suitably substituted arylhydrazones can lead to the formation of the indazole ring system. nih.govnih.gov

For example, silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones has been developed for the synthesis of various 1H-indazoles. nih.gov This method is effective for creating 3-substituted indazoles. nih.gov Copper-catalyzed C-H amination has also been reported. For instance, a copper-catalyzed reaction of 2-(2-bromoarylidene)guanylhydrazone hydrochlorides using Cs2CO3 as a base and DMEDA as a ligand at 120 °C delivers substituted 1H-indazoles. researchgate.net Furthermore, a copper-catalyzed C3 amination of 2H-indazoles with other 2H-indazoles or indazol-3(2H)-ones under mild conditions has been developed to produce indazole-containing indazol-3(2H)-one derivatives. acs.orgfigshare.com

Intramolecular Cyclization and Ring Closure Approaches for Indazole Nucleus Formation

The formation of the indazole nucleus is a key step in the synthesis of this compound. Various intramolecular cyclization strategies are employed to construct this bicyclic system.

One common approach is the Fischer indole (B1671886) synthesis-like cyclization of N-arylhydrazones derived from ortho-haloaryl ketones or aldehydes. For instance, the cyclization of arylhydrazones of 2-bromobenzaldehydes can be achieved using a palladium catalyst like Pd(dba)2 with ligands such as rac-BINAP or dppf, and a base like Cs2CO3 or K3PO4. researchgate.net A copper-catalyzed intramolecular Ullmann-type reaction is another effective method. researchgate.netthieme-connect.com This has been used in a scalable synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole, where a hydrazone is cyclized using a copper catalyst. thieme-connect.com

Additionally, the cyclization of various hydrazones of substituted acetophenones and benzophenones in the presence of polyphosphoric acid (PPA) is a known method for producing substituted indazoles. researchgate.net Reductive cyclization of o-nitrobenzyl compounds can also be employed.

Table 2: Intramolecular Cyclization Methods for Indazole Synthesis

| Precursor | Catalyst/Reagent | Method | Product |

|---|---|---|---|

| Arylhydrazone of 2-bromobenzaldehyde | Pd(dba)2 / rac-BINAP, Cs2CO3 | Palladium-catalyzed cyclization | 1-Aryl-1H-indazole |

| Hydrazone of a fluorinated o-formyl benzene (B151609) | Copper catalyst | Intramolecular Ullmann cyclization | Fluorinated 1H-indazole |

| Substituted acetophenone (B1666503) hydrazone | Polyphosphoric Acid (PPA) | Acid-catalyzed cyclization | Substituted indazole |

Diversification and Functionalization Strategies for Indazole-Pyridine Compounds

Once the core this compound structure is assembled, further diversification and functionalization can be carried out to synthesize a library of derivatives for various applications.

Strategic Substitution at Indazole and Pyridine Moieties

The indazole and pyridine rings offer multiple sites for substitution, allowing for fine-tuning of the molecule's properties. The C3, C7, and N1/N2 positions of the indazole ring, as well as various positions on the pyridine ring, are common targets for functionalization. nih.govchim.it

For instance, the C3 position of the indazole can be halogenated, typically iodinated, using reagents like iodine and potassium hydroxide, creating a handle for subsequent cross-coupling reactions. chim.itmdpi.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can then be used to introduce aryl or heteroaryl groups at this position. mdpi.com N-alkylation or N-arylation at the indazole nitrogen is also a common strategy to introduce diversity. mit.edu

On the pyridine ring, substitutions can be introduced either from the start, by using a substituted pyridine precursor in the initial coupling reaction, or by direct functionalization of the pre-formed pyridinyl-indazole scaffold. scispace.com

Stereoselective Synthesis Considerations for Chiral Centers

When the derivatives of this compound contain chiral centers, stereoselective synthesis becomes a critical consideration. This is particularly relevant when substituents are introduced that create a stereogenic center.

One approach is the use of copper-hydride (CuH) catalysis for the C3-allylation of N-(benzoyloxy)indazoles, which can create quaternary stereocenters with high enantioselectivity. mit.edu Another strategy involves the organocatalyzed Pictet-Spengler reaction of tryptamines, followed by an oxidative rearrangement to create chiral C3-spirooxindole-pyrrolidines, demonstrating a pathway to complex chiral structures fused to a core that can be related to indazole precursors. bohrium.com The development of chiral catalysts and auxiliaries is key to controlling the stereochemical outcome of these reactions. bohrium.com

Mechanistic Insights into the Biological Activities of 5 Pyridin 3 Yl 1h Indazole and Analogues

Antineoplastic and Anticancer Research Paradigms

The core structure of 5-pyridin-3-yl-1H-indazole and its analogues has been a focal point in the design of new antineoplastic and anticancer agents. acs.orgnih.gov The fusion of the indazole and pyridine (B92270) rings offers a framework that can be strategically modified to enhance potency and selectivity against cancer-associated targets. acs.org Research has demonstrated that derivatives of this scaffold exhibit significant cytotoxic activity against various cancer cell lines, including those of the breast, colon, and lung. nih.govresearchgate.net The anticancer potential of these compounds is often attributed to their ability to modulate the activity of key proteins involved in cancer cell proliferation, survival, and angiogenesis. researchgate.netresearchgate.net

The versatility of the this compound scaffold allows for the synthesis of a diverse library of derivatives, each with the potential for unique biological activity. acs.org This has made it a valuable starting point for fragment-based drug discovery and lead optimization campaigns in the pursuit of more effective cancer therapies. nih.gov

Inhibition of Protein Kinases as Therapeutic Targets

A primary mechanism through which this compound and its analogues exert their anticancer effects is through the inhibition of protein kinases. researchgate.net Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By targeting these enzymes, it is possible to disrupt the signaling cascades that drive tumor growth and progression. The this compound scaffold has proven to be an effective template for the design of inhibitors against several key oncogenic kinases. researchgate.net

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant signaling by Fibroblast Growth Factor Receptors (FGFRs) is implicated in the pathogenesis of various cancers. A novel series of pyridin-3-amine derivatives, developed through in silico screening against FGFR, has shown promise in this area. researchgate.net One particular compound, 3m , demonstrated potent inhibition against FGFR1, FGFR2, and FGFR3. researchgate.net This compound also exhibited inhibitory activity against other non-small cell lung cancer (NSCLC)-related kinases. researchgate.net In a separate study, the replacement of a 1H-pyrazolo[3,4-b]pyridine core with a 1H-indazole in a series of FGFR inhibitors led to a significant decrease in potency, highlighting the importance of the core scaffold in FGFR inhibition. mdpi.com However, another study identified a potent pan-FGFR inhibitor, LY2874455, which features a 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazol-3-yl)vinyl)pyrazole structure and shows broad-spectrum antitumor activity. researchgate.net

| Compound | Target Kinase | IC50 (nM) |

| 3m | FGFR1 | Not specified |

| FGFR2 | Not specified | |

| FGFR3 | Not specified | |

| LY2874455 | FGFR1 | 2.8 |

| FGFR2 | 2.6 | |

| FGFR3 | 6.4 | |

| FGFR4 | 6.0 |

Akt (Protein Kinase B) Inhibition

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its hyperactivation is common in many cancers. A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized and evaluated for their Akt kinase activity. rhhz.net Furthermore, research into indazole-pyridine based compounds has led to the development of potent inhibitors of Protein Kinase B (Akt). One such inhibitor, compound 7 , was identified as a potent and selective inhibitor of Akt. Subsequent structure-activity relationship (SAR) studies led to the discovery of inhibitor 37c , which exhibited even greater potency against Akt and an improved cardiovascular safety profile. These findings underscore the potential of the indazole-pyridine scaffold in targeting the Akt signaling pathway for cancer therapy.

| Compound | Target Kinase | IC50 (nM) |

| 7 | Akt | 14 |

| 37c | Akt | 0.6 |

Cyclin-Dependent Kinase 7 (CDK7) Inhibition

Cyclin-dependent kinase 7 (CDK7) is a key regulator of the cell cycle and transcription, making it an attractive target for cancer therapy. A series of novel N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives have been designed and synthesized as potent CDK7 inhibitors. nih.gov The representative compound from this series, B2 , potently inhibited CDK7 with a low nanomolar IC50 value and demonstrated high selectivity over other CDKs. nih.gov These findings suggest that the this compound scaffold can be effectively utilized to develop selective and potent inhibitors of CDK7. researchgate.net

| Compound | Target Kinase | IC50 (nM) |

| B2 | CDK7 | 4 |

Haspin Kinase Inhibition

Haspin kinase, an atypical serine/threonine kinase, is overexpressed in several cancers and plays a role in cell division. Novel 5-(4-pyridinyl)indazole derivatives have been developed as potent and selective haspin inhibitors. acs.org An initial hit compound, MYF42 , an N1-acylated 5-pyridin-4-yl-1H-indazol-3-yl amine, showed potential for haspin inhibition. acs.org Further optimization, including amide coupling at the N1 position of the indazole ring with m-hydroxyphenyl acetic acid, yielded compound 21 , which demonstrated a significant increase in potency against haspin. acs.org Other derivatives, such as compounds 5 and 8 , also showed marked improvement in haspin inhibition. acs.org

| Compound | Target Kinase | IC50 (nM) |

| MYF42 | Haspin | 240 |

| 21 | Haspin | 78 |

| 5 (o-chlorophenyl derivative) | Haspin | 130 |

| 8 (o-bromophenyl derivative) | Haspin | 150 |

Rho Kinase (ROCK) Inhibition

The Rho/ROCK signaling pathway is involved in various cellular processes, including cell contraction, motility, and proliferation, and its inhibition is a therapeutic strategy in several diseases, including cancer. While direct data for a this compound analogue as a ROCK inhibitor is limited, research on related indazole scaffolds highlights their potential. A fragment-based approach to discovering ROCK inhibitors identified 5-aminoindazole (B92378) as a key starting fragment. This fragment itself showed inhibitory activity against both ROCK1 and ROCK2. Optimization of this fragment led to the development of more potent inhibitors. For instance, N-(1H-indazole-5-yl)acetamide and a dimethyl/indazole urea (B33335) derivative showed improved potency. Furthermore, a patent has disclosed 5-substituted indazoles as potential ROCK inhibitors. Another review mentioned the N-(2-phenylpyrimidin-4-yl)-1H-indazol-5-amine scaffold in the context of ROCK2 inhibition.

| Compound | Target Kinase | IC50 (µM) |

| 5-Aminoindazole (Fragment 8) | ROCK1 | 181 |

| ROCK2 | 120 | |

| N-(1H-indazole-5-yl)acetamide | ROCK1 | 65 |

| ROCK2 | 40 | |

| Dimethyl/indazole urea (10) | ROCK1 | 59 |

| ROCK2 | 36 |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. researchgate.netresearchgate.net This pathway is a crucial mechanism in immune tolerance, and its upregulation in tumor cells helps them evade the immune system. researchgate.net Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. researchgate.netresearchgate.net

The 1H-indazole core has been identified as a novel and potent scaffold for IDO1 inhibition. researchgate.net Research has led to the synthesis of C3-substituted 1H-indazoles that demonstrate significant inhibitory activity. For instance, 3-carbohydrazide derivatives of 1H-indazoles have been identified as potent IDO1 inhibitors with IC50 values in the nanomolar range (e.g., 720 nM and 770 nM for compounds 5a and 5d, respectively) and have shown negligible cytotoxicity. researchgate.net These indazole-based inhibitors often exhibit moderate selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO), another enzyme in the kynurenine pathway. researchgate.net

The inhibitory mechanism of these azole-based compounds, including indazoles, often involves direct binding to the heme iron within the active site of the IDO1 enzyme. researchgate.netacs.org Structural data for an indazole bound to human TDO (hTDO) has revealed a direct N2–Fe bond, providing insight into the binding mode. acs.org The versatility of the indazole scaffold allows for various substitutions that can modulate binding affinity and selectivity. researchgate.netnih.gov

Table 1: IDO1 Inhibitory Activity of Selected Indazole Derivatives

| Compound | IDO1 IC50 (nM) | Reference |

|---|---|---|

| Indazole Derivative 5a | 720 | researchgate.net |

| Indazole Derivative 5d | 770 | researchgate.net |

Other Kinase Targets (e.g., Pim kinase, Aurora kinases, Bcr-Abl)

The indazole moiety is a versatile scaffold for developing inhibitors against a range of protein kinases implicated in cancer. researchgate.net

Pim Kinase: 3-(Pyrazin-2-yl)-1H-indazole derivatives have been identified as potential pan-Pim kinase inhibitors. researchgate.net Pim kinases are a family of serine/threonine kinases that play a role in cell survival and proliferation.

Aurora Kinases: These are serine-threonine kinases crucial for mitotic progression, and their overexpression is linked to various cancers. google.comnih.govtandfonline.com Pyrazole-benzimidazole derivatives containing an indazole core have shown potent inhibition of Aurora A and B kinases, with IC50 values in the nanomolar range. nih.gov For example, one such derivative exhibited an IC50 of 28.9 nM against Aurora A and 2.2 nM against Aurora B. nih.gov

Bcr-Abl: The Bcr-Abl fusion protein is a tyrosine kinase that is a hallmark of chronic myeloid leukemia. 1H-indazol-3-amine derivatives have been synthesized and evaluated for their activity against wild-type and mutant Bcr-Abl. nih.gov One promising inhibitor demonstrated potent activity against both Bcr-AblWT (IC50 = 0.014 µM) and the T315I mutant (IC50 = 0.45 µM). nih.gov

Hypoxia-Inducible Factor-1 (HIF-1) Inhibition

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that enables cellular adaptation to low oxygen conditions, a common feature of solid tumors. researchgate.netplos.org HIF-1 plays a critical role in tumor progression and metastasis by upregulating genes involved in angiogenesis, glycolysis, and cell survival. researchgate.netnih.gov

Derivatives of 3-aryl-5-indazole-1,2,4-oxadiazole have been discovered as novel and potent HIF-1 inhibitors. researchgate.net Two of the most promising compounds from this series, 4g and 4h, inhibit HIF-1 transcription with IC50 values of 0.62 µM and 0.55 µM, respectively, in in vitro assays. researchgate.net Mechanistic studies revealed that these inhibitors decrease the expression of HIF-1α, the oxygen-regulated subunit of HIF-1, as well as the expression of vascular endothelial growth factor (VEGF), a key HIF-1 target gene. researchgate.net These findings suggest that indazole-based compounds can effectively target the HIF-1 pathway, offering a potential strategy for preventing tumor metastasis. researchgate.net

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov They are involved in numerous physiological processes, and the inhibition of specific CA isoforms has therapeutic applications in various diseases, including glaucoma, edema, and cancer. nih.govresearchgate.netmdpi.com

Indazole-containing molecules have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms. Studies have shown that certain indazoles can inhibit hCA-I and hCA-II with Ki constants in the micromolar range. researchgate.net For instance, a series of indazoles exhibited Ki constants ranging from 0.383 to 2.317 µM against hCA-I and 0.409 to 3.030 µM against hCA-II. researchgate.net The development of sulfonamides incorporating pyrazole (B372694) and pyridazinecarboxamide moieties, which are structurally related to indazoles, has led to isoform-selective inhibitors for hCA I, II, IX, and XII. nih.govnih.govacs.org

Selective Estrogen Receptor Degradation (SERD) Mechanisms

The estrogen receptor (ER) is a key driver in the majority of breast cancers. nih.gov Selective estrogen receptor degraders (SERDs) are a class of drugs that not only antagonize the ER but also induce its degradation. nih.govgoogle.com This dual mechanism of action can be particularly effective in treating breast cancers, including those that have developed resistance to other endocrine therapies. nih.gov

A series of 1H-indazole derivatives have been identified as orally bioavailable SERDs. nih.gov Through structure-activity relationship (SAR) studies on a triphenylalkene scaffold, an optimized compound, GDC-0810 (ARN-810), emerged as a highly efficient degrader of ER-α with an IC50 value of 0.7 nM. nih.gov This compound demonstrated robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models. nih.gov More recently, the optimization of a series of tricyclic indazoles has led to the discovery of AZD9833, a potent SERD that has progressed into clinical trials. researchgate.net This compound effectively degrades the ER protein in MCF-7 and CAMA-1 breast cancer cell lines. researchgate.net

Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7)

Indazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including the human breast adenocarcinoma cell line MCF-7. nih.govnih.gov

A series of novel indazol-pyrimidine-based derivatives were synthesized and screened for their cytotoxic activity. nih.gov Several of these compounds exhibited potent activity against MCF-7 cells, with some being more active than the reference drug Staurosporine. For example, compounds 4f, 4i, and 4a showed strong cytotoxic effects with IC50 values of 1.629 µM, 1.841 µM, and 2.958 µM, respectively. nih.gov

Similarly, other studies have reported on the antiproliferative activity of different indazole analogues. A pyridyl analogue, compound 2f, displayed improved activity against MCF-7 cells with an IC50 value of 0.34 µM. nih.gov Indazole analogues of curcumin (B1669340) have also been synthesized, with some showing IC50 values against MCF-7 cells in the range of 45.97 to 86.24 µM. japsonline.com

Table 2: Cytotoxic Activity of Indazole Derivatives against MCF-7 Cells

| Compound | MCF-7 IC50 (µM) | Reference |

|---|---|---|

| Indazol-pyrimidine 4f | 1.629 | nih.gov |

| Indazol-pyrimidine 4i | 1.841 | nih.gov |

| Indazol-pyrimidine 4a | 2.958 | nih.gov |

| Pyridyl analogue 2f | 0.34 | nih.gov |

| Indazole analogue of curcumin 3b | >45.97 | japsonline.com |

Anti-inflammatory Research Paradigms

The indazole moiety is present in established anti-inflammatory drugs such as Bendazac and Benzydamine. ias.ac.in This has spurred further research into the anti-inflammatory potential of novel indazole derivatives.

A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized and evaluated for their anti-inflammatory and analgesic activities. ias.ac.inresearchgate.net These studies are often based on the concept that incorporating a pyridine moiety, which itself has broad biological properties, into the indazole structure could lead to enhanced anti-inflammatory effects. ias.ac.in

In a different study, a novel 1,2,4-triazole (B32235) intermediate, 5-pyridin-2-yl-1H- researchgate.netias.ac.inwpmucdn.comtriazole-3-carboxylic acid ethyl ester, which shares structural similarities with the target compound, was synthesized and screened for its biological activities. wpmucdn.comnih.gov An egg albumin denaturation assay, a method to assess in vitro anti-inflammatory activity, showed that this compound caused a significant inhibition of protein denaturation, with a maximum inhibition of 71.1% at a concentration of 1000 µg/mL. wpmucdn.comnih.gov This was comparable to the standard drug, Aspirin, which showed 81.3% inhibition. wpmucdn.comnih.gov These findings highlight the potential of pyridine-substituted heterocyclic compounds as scaffolds for developing new anti-inflammatory agents. wpmucdn.comnih.gov

Modulation of Cyclooxygenase (COX) Pathways

The cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (B1171923). nih.gov There are two primary isoforms: COX-1, which is constitutively expressed and involved in tissue homeostasis, and COX-2, which is an inducible isoform that plays a major role in inflammation and pain. nih.govnih.gov Many anti-inflammatory drugs function by inhibiting these enzymes. semanticscholar.org

Research into indazole-based compounds has revealed their potential as COX inhibitors. researchgate.net Studies on indazole and its derivatives have demonstrated a significant, dose-dependent inhibition of carrageenan-induced paw edema in rats, a classic model for acute inflammation. mdpi.com Mechanistically, this anti-inflammatory action has been linked to the inhibition of COX-2, as well as pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). mdpi.com

While direct studies on this compound are limited, research on closely related analogues provides insight into the potential activity of this compound class. For instance, a series of 1-benzyl-2-(pyridin-3-yl)-1H-indazol-3(2H)-one derivatives has been synthesized and evaluated for anti-inflammatory properties. researchgate.net Similarly, another study focused on 1H-pyridin-4-yl-3,5-disubstituted indazoles, which were also assessed for their anti-inflammatory and analgesic activities. acs.org These investigations into pyridinyl-substituted indazoles suggest that the combination of these two heterocyclic moieties is a promising strategy for developing novel COX inhibitors. researchgate.netacs.org The anti-inflammatory potential of the broader pyrazole class, of which indazole is a fused derivative, is also well-documented, with many pyrazole derivatives showing potent and selective COX-2 inhibition. semanticscholar.orgnih.gov

Antimicrobial and Antiparasitic Investigations

The indazole scaffold is present in a multitude of compounds investigated for their ability to combat infectious diseases caused by parasites, bacteria, and fungi. nih.gov The inclusion of a pyridine ring can further enhance these properties, as pyridine itself is a privileged structure in the development of antimicrobial agents. mdpi.com

Antileishmanial Activity and Targeted Enzymes (e.g., Trypanothione (B104310) Reductase)

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. A key enzyme in the parasite's unique thiol redox metabolism is trypanothione reductase (TryR), which is essential for its survival and is absent in mammals, making it an attractive drug target.

Derivatives of the indazole core have shown promise as antileishmanial agents by targeting this critical enzyme. For example, a series of 3-chloro-6-nitro-1H-indazole derivatives were synthesized and tested for their biological activity against Leishmania species. Molecular docking studies predicted that these compounds bind with high stability to the Leishmania trypanothione reductase enzyme, forming a network of hydrophobic and hydrophilic interactions within the active site. This suggests that the indazole scaffold can serve as a template for the rational design of novel TryR inhibitors. The presence of a pyridine moiety is also considered beneficial for antileishmanial activity, as seen in other heterocyclic scaffolds. nih.gov

Antibacterial and Antifungal Mechanisms

The indazole nucleus is a core component of various synthetic compounds with demonstrated antibacterial and antifungal activities. nih.gov Research has explored how modifications to the indazole ring, such as the addition of a pyridine substituent, affect its antimicrobial spectrum and potency.

Studies on 3-aryl indazoles have specifically included the evaluation of 3-(Pyridin-3-yl)-1H-indazole. In one such study, this compound was synthesized and evaluated for its in-vitro antibacterial activity using a well diffusion method. Another investigation into a series of 3-aryl-5-(pyridin-3-yl)-4,5-dihydropyrazole-1-carbothioamide derivatives also highlights the incorporation of the pyridin-3-yl group as a strategy for developing new antibacterial agents. nih.gov The results from these studies indicate that pyridinyl-substituted indazoles and related pyrazoles exhibit activity against various bacterial strains.

Below is a data table summarizing the antibacterial activity of selected pyridinyl indazole analogues.

| Compound Name | Bacterial Strain | Activity/Zone of Inhibition | Reference |

| 3-(Pyridin-3-yl)-1H-indazole | S. aureus | Moderate Activity | nih.gov |

| 3-(Pyridin-3-yl)-1H-indazole | E. coli | Moderate Activity | nih.gov |

| 5-(pyridin-3-yl)-3-(4-chlorophenyl)-dihydropyrazole-1-carbothioamide | M. tuberculosis H37Rv | 93% inhibition | nih.gov |

| 5-(pyridin-3-yl)-3-(4-fluorophenyl)-dihydropyrazole-1-carbothioamide | M. tuberculosis H37Rv | 92% inhibition | nih.gov |

| 5-(pyridin-3-yl)-3-(4-methoxyphenyl)-dihydropyrazole-1-carbothioamide | M. tuberculosis H37Rv | 87% inhibition | nih.gov |

Antiviral Properties

Heterocyclic compounds, including those containing indazole and pyridine rings, are a major focus of research into new antiviral therapies. mdpi.com The indazole scaffold has been identified in compounds active against viruses such as HIV and Hepatitis C virus (HCV). researchgate.net Likewise, the pyridine nucleus is found in numerous molecules with significant antiviral properties against a range of viruses, including the Dengue virus and Hepatitis B virus (HBV). mdpi.comnih.gov

The combination of these two pharmacophores into a single molecule, as in this compound, represents a logical approach to discovering new antiviral agents. For instance, pyridine-fused indole (B1671886) derivatives have shown promising activity as HIV-1 attachment inhibitors. researchgate.net Furthermore, pyridine-pyrazole-sulfonate analogues have demonstrated solid inhibitory action against HBV. nih.gov While direct antiviral testing of this compound is not widely reported, the established antiviral credentials of its constituent heterocyclic systems provide a strong rationale for its investigation. mdpi.com

Neurological and Central Nervous System (CNS) Activity Studies

Compounds featuring the indazole ring have been explored for various applications targeting the central nervous system. arjonline.org The structural similarities of indazole to endogenous signaling molecules allow these compounds to interact with various receptors and enzymes in the brain.

Anticonvulsant Potential

Epilepsy is a common neurological disorder, and there is a continuous search for new antiepileptic drugs with improved efficacy and safety profiles. The parent compound, indazole, has been identified as a potential anticonvulsant. brieflands.com Studies in mice have shown that indazole can inhibit convulsions induced by various chemoconvulsants and electroshock. brieflands.com The anticonvulsant profile of indazole was found to most closely resemble that of gabapentin. brieflands.com

Building on this finding, various indazole derivatives have been synthesized and evaluated for anticonvulsant activity. For example, a series of indazole-substituted 1,3,4-thiadiazoles were tested in a maximal electroshock (MES) seizure model, with some compounds emerging as potent in this series. arjonline.org However, not all modifications are beneficial; in one study, an N-methyl indazole ring was found not to be a good candidate for anticonvulsant activity within the specific series of compounds being tested. These findings suggest that while the indazole core possesses intrinsic anticonvulsant properties, the nature and position of substituents are critical for optimizing this activity.

The table below presents data on the anticonvulsant activity of the parent indazole compound.

| Compound | Seizure Model | ED₅₀ (mg/kg) | Reference |

| Indazole | Pentylenetetrazole-induced | 39.9 | brieflands.com |

| Indazole | Electroshock-induced | 43.2 | brieflands.com |

| Indazole | Strychnine-induced | 82.4 | brieflands.com |

ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Analgesic and Antipyretic Mechanisms

The analgesic and antipyretic properties of compounds containing indazole and pyridine scaffolds are well-documented in scientific literature. researchgate.netekb.eg The core structure of this compound combines these two key heterocyclic systems, suggesting a potential for similar therapeutic effects. The mechanisms underlying these activities are often multifactorial, involving both central and peripheral pathways.

Research into related heterocyclic compounds provides insight into potential mechanisms. For instance, early pyrazole derivatives, such as antipyrine, were established as having significant analgesic and antipyretic properties. The analgesic effects of pyrazole and pyridine derivatives have been attributed to both central and peripheral mechanisms of pain inhibition. ekb.eg In preclinical models, such as the acetic acid-induced writhing test, certain amide derivatives of pyrazole-propanoic acids demonstrated analgesic activity comparable to that of aspirin, a well-known non-steroidal anti-inflammatory drug (NSAID). researchgate.net This suggests a possible mechanism involving the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain and fever.

Furthermore, studies on other pyrazole derivatives have indicated that their antinociceptive effects may also be mediated through opioid mechanisms. ekb.eg The dual-action potential, targeting both peripheral inflammatory pathways and central opioid receptors, could contribute to a potent analgesic effect. Hydrazone derivatives, which share structural similarities, have also been noted for their analgesic and anti-inflammatory profiles. scispace.com Therefore, it is hypothesized that this compound and its analogues may exert their analgesic and antipyretic effects through the modulation of these established pain and fever pathways.

Table 1: Analgesic Activity of Selected Heterocyclic Analogues

| Compound Class | Test Model | Result | Potential Mechanism | Reference |

|---|---|---|---|---|

| Pyridine Derivatives | Hot-plate & Acetic acid writhing tests | Significant analgesic activity | Central & Peripheral | ekb.eg |

| Pyrazole-propanoic Acid Derivatives | Acetic acid-induced writhing test | Activity equipotent to aspirin | COX Inhibition | researchgate.net |

Antidepressant Effects

Nitrogen-containing heterocyclic compounds, including those with indazole and indole scaffolds, have emerged as a promising class of molecules for the development of novel antidepressant agents. researchgate.netnih.gov The antidepressant potential of these compounds is primarily linked to their ability to modulate key neurotransmitter systems in the brain, especially the serotonergic system. bruker.com

The primary mechanism of action for many selective serotonin (B10506) reuptake inhibitors (SSRIs) is the blockade of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin. nih.gov Indole-based derivatives have been synthesized and shown to be potent inhibitors of serotonin reuptake. nih.gov In addition to SERT inhibition, many of these compounds exhibit high affinity for various serotonin receptor subtypes. A series of novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, for example, displayed high affinity for 5-HT1A receptors and demonstrated antidepressant-like activity in preclinical models. researchgate.net The interaction with 5-HT1A receptors, which function as both autoreceptors and postsynaptic receptors, is a key feature of several modern antidepressant and anxiolytic drugs.

Given that the indazole ring is often used in medicinal chemistry as an isostere (a chemical substitute) for indole, it is plausible that this compound and its analogues could exert antidepressant effects through similar mechanisms. researchgate.net The structural framework allows for interactions with SERT and specific serotonin receptors, thereby modulating serotonergic neurotransmission to alleviate depressive symptoms.

Table 2: Serotonin Receptor Affinity of Indole Analogues with Antidepressant Potential

| Compound | Target Receptor | Affinity (Ki) | Activity | Reference |

|---|---|---|---|---|

| Derivative 4c | 5-HT1A | 2.3 nM | High Affinity | researchgate.net |

| Derivative 4l | 5-HT1A | 3.2 nM | High Affinity | researchgate.net |

Cardiovascular and Metabolic Disease Research

Indazole-containing compounds have been investigated for a range of biological activities, including applications in cardiovascular diseases. mdpi.comresearchgate.net Research suggests that these derivatives can interact with multiple targets involved in the pathophysiology of cardiac and metabolic conditions.

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition in Cardiac Conditions

The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a critical role in the cellular response to stress and inflammation. scienceopen.com In the context of cardiovascular disease, the p38α isoform is particularly significant. Its activity is elevated in conditions such as cardiac hypertrophy and heart failure following myocardial infarction. nih.gov

Inhibition of p38α MAPK has been identified as a promising therapeutic strategy for cardiac conditions. Studies in animal models of myocardial infarction have shown that inhibiting p38 MAPK can provide significant cardioprotection. nih.gov This inhibition leads to improved cardiac function, evidenced by increased left ventricular ejection fraction, and attenuates adverse cardiac remodeling by decreasing interstitial collagen fraction and myocyte cross-sectional area. nih.gov The mechanism involves interfering with downstream signaling that promotes inflammation, apoptosis, and fibrosis in the heart muscle. scienceopen.com

The pyridinylimidazole scaffold is a well-established structural motif for potent p38α MAPK inhibitors. acs.org Given the structural similarity, this compound represents a scaffold that could similarly interact with the ATP-binding pocket of p38α MAPK. By inhibiting this kinase, such compounds could mitigate the detrimental cellular processes that drive the progression of heart failure and other cardiac diseases. scienceopen.comnih.gov

Table 3: Activity of Selected p38α MAPK Inhibitors

| Compound | Target Kinase | IC50 | Note | Reference |

|---|---|---|---|---|

| SC-409 | p38 MAPK | Not specified | Used in in vivo heart failure study | nih.gov |

| SB203580 | p38α MAPK | Not specified | Standard inhibitor for in vitro assays | acs.org |

| Pyridinylimidazole Derivative | JNK3 | Low triple-digit nM | Selectivity shifted from p38α to JNK3 | acs.org |

Cardioprotective Mechanisms (e.g., Ischemia/Reperfusion Injury)

Ischemia/reperfusion (I/R) injury is a phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. mdpi.com This paradoxical injury is a major concern in treatments for acute myocardial infarction. The underlying pathophysiology involves a cascade of detrimental events, including a burst of reactive oxygen species (ROS), intracellular calcium overload, and inflammation, which ultimately lead to the opening of the mitochondrial permeability transition pore (mPTP) and cardiomyocyte death. nih.govdovepress.com

Cardioprotective strategies aim to interrupt this lethal cascade. Key signaling pathways that confer protection include the Reperfusion Injury Salvage Kinase (RISK) pathway and the Survivor Activating Factor Enhancement (SAFE) pathway. nih.gov These pathways converge on mitochondria to preserve their integrity and prevent the opening of the mPTP. nih.gov

The inhibition of p38α MAPK, as discussed previously, is a crucial cardioprotective mechanism against I/R injury. scienceopen.comnih.gov By blocking p38α MAPK, inhibitors can reduce the inflammatory response and prevent apoptosis in cardiomyocytes, thereby limiting the extent of myocardial damage during reperfusion. The potential of this compound and its analogues to act as p38α MAPK inhibitors positions them as candidate molecules for protecting the heart from I/R injury. This action would help preserve mitochondrial function, reduce oxidative stress, and ultimately salvage viable heart tissue. nih.govdovepress.comnih.gov

Antiarrhythmic and Antihypertensive Properties

The indazole scaffold is present in various compounds investigated for cardiovascular effects, including antiarrhythmic and antihypertensive properties. researchgate.net The combination of the indazole and pyridine rings in this compound suggests a potential for activity against arrhythmia and hypertension through several mechanisms.

One explored mechanism for the antihypertensive action of indazole derivatives is the inhibition of aldosterone (B195564) synthase (CYP11B2). nih.gov Aldosterone is a key hormone in regulating blood pressure, and its inhibition can lead to a hypotensive effect. A novel indazole derivative was reported to be a potent inhibitor of CYP11B2 with high selectivity. nih.gov Another potential target is the 5-hydroxytryptamine receptor 2A (5-HT2A), whose inhibition has been linked to ocular hypotensive action. nih.gov Furthermore, related heterocyclic structures like pyridazines have demonstrated significant antihypertensive activity in animal models. nih.gov

The potential antiarrhythmic properties of such compounds may be linked to the modulation of cardiac ion channels or the kinase pathways that regulate them. For example, the overactivation of Ca2+/calmodulin-dependent protein kinase II (CaMK-II) is implicated in cardiac arrhythmias, and kinase inhibitors can play a role in controlling its activity. nih.gov By targeting these enzymes and receptors, this compound and its analogues could help maintain normal heart rhythm and blood pressure. researchgate.net

Table 4: Antihypertensive Activity of Selected Indazole and Pyridazine Analogues

| Compound | Target | IC50 | Activity | Reference |

|---|---|---|---|---|

| Indazole Derivative 182 | CYP11B2 | 2.2 nM | Potent Inhibition | nih.gov |

| Dihydropyrazino[1,2-b]indazol-1(2H)-one Derivative 183 | 5-HT2A | 18 nM | Potent Inhibition | nih.gov |

Structure Activity Relationship Sar Elucidation for 5 Pyridin 3 Yl 1h Indazole Derivatives

Influence of Indazole Ring Substitution on Biological Efficacy

Modifications to the indazole ring system of 5-pyridin-3-yl-1H-indazole derivatives have been shown to significantly impact their biological activity. The presence, type, and position of substituents on this bicyclic core are critical determinants of efficacy.

Research into anticancer agents has revealed that an unsubstituted indazole ring can lead to a decrease in activity. longdom.org Conversely, specific substitutions can enhance potency. For instance, the introduction of a nitro (NO₂) group at the C2-position of the indazole ring resulted in significant anticancer activity, while moving this group to the para position led to a decline in efficacy. longdom.org The presence of a hydroxyl (-OH) group at the C3-position has also been found to enhance anticancer properties. longdom.org

In the context of kinase inhibition, substitutions on the indazole ring play a pivotal role in both potency and selectivity. For a series of Rho-kinase (ROCK1) inhibitors, methylation at the N1 position of the indazole ring resulted in a dramatic loss of activity. acs.org Further studies on this scaffold showed varied effects depending on the substitution site:

C3 and C6 substitutions: Had minimal effect on ROCK1 inhibition. acs.org

C4 substitution: The addition of a fluorine atom at this position markedly reduced potency. acs.org

C7 substitution: While maintaining ROCK1 potency, substitution at this position negatively impacted selectivity against other kinases. acs.org

For inhibitors of the enzyme IDO1, the presence of the 1H-indazole ring itself, coupled with a suitably substituted carbohydrazide (B1668358) moiety at the C3 position, was deemed crucial for strong inhibitory activity. nih.gov Furthermore, integrating a 3-methoxy group onto the 1H-indazole core has yielded compounds with potent cytotoxicity against breast and colon cancer cell lines. mdpi.com

| Indazole Ring Substitution | Position | Effect on Biological Efficacy | Target/Activity |

| Unsubstituted | - | Decline in activity | Anticancer |

| Nitro (NO₂) group | C2 | Significant activity | Anticancer |

| Nitro (NO₂) group | para | Decline in activity | Anticancer |

| Hydroxyl (OH) group | C3 | Enhanced activity | Anticancer |

| Methoxy group | C3 | Potent cytotoxicity | Anticancer (MCF7, HCT116) |

| Fluorine atom | C4 | Dramatically reduced potency | ROCK1 Inhibition |

| Methylation | N1 | Dramatic loss of activity | ROCK1 Inhibition |

| Carbohydrazide moiety | C3 | Crucial for strong activity | IDO1 Inhibition |

Role of Pyridine (B92270) Ring Modifications and Connectivity in Target Recognition

The pyridine ring is a fundamental component of this compound class, acting as a key interaction motif for many biological targets. Modifications to this ring and its linkage to the indazole core are critical for optimizing target recognition and potency.

The position of the nitrogen atom within the pyridine ring is a significant factor. Studies on haspin inhibitors directly compared derivatives where the nitrogen was in different positions, such as in 5-(pyridin-4-yl)-1H-indazole versus 5-(pyridin-3-yl)-1H-indazole, revealing differences in inhibitory activity. uni-saarland.de For polo-like kinase 4 (PLK4) inhibitors, a pyridin-3-yl analogue demonstrated a tenfold increase in potency compared to other analogues. nih.gov

Substitutions on the pyridine ring also heavily influence biological outcomes.

In one series, a cyano (-CN) group at the second position of the pyridine moiety was important for analgesic activity. ias.ac.in

The addition of a (4-methylpiperazin-1-yl) group to the pyridine ring enhanced PLK4 inhibitory activity. nih.gov

For certain steroidal anticancer compounds, substitution at the fourth position of the pyridine ring was found to be more effective than using phenyl rings. ijpsonline.com

The nature of the entire substituent group containing the pyridine ring is also a key consideration. Many potent anticancer agents feature a 4-(pyridin-3-yl)pyrimidine (B11918198) moiety. tandfonline.comnih.gov In a study on methuosis inducers, transferring the (4-(pyridin-3-yl)pyrimidin-2-yl)amino residue to the 5-position of an indole (B1671886) ring scaffold led to a significant increase in the desired vacuolization-inducing effect. tandfonline.comnih.gov

| Pyridine Ring Modification | Effect on Biological Efficacy | Target/Activity |

| Nitrogen Position | Shifting from 4-pyridyl to 3-pyridyl alters activity | Haspin Inhibition |

| Pyridin-3-yl Analogue | 10-fold increase in potency | PLK4 Inhibition |

| -CN Substitution | Important for significant activity | Analgesic |

| (4-methylpiperazin-1-yl) Moiety | Enhanced activity | PLK4 Inhibition |

| 4-(pyridin-3-yl)pyrimidine Moiety | Associated with good anticancer activity | Anticancer |

| Connectivity/Position of Moiety | Transferring residue to indole C5 increased effect | Methuosis Induction |

Stereochemical Determinants of Biological Recognition and Potency

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the interaction between a drug molecule and its biological target. For this compound derivatives that contain chiral centers, the specific stereoisomer can determine the compound's potency and biological recognition.

A compelling example is seen in the compound 5-{5-[(2S)-2-amino-3-(4-fluoro-3-methylphenyl)propoxy]pyridin-3-yl}-3-methyl-1H-indazole. ontosight.ai The designation "(2S)" specifies the absolute configuration at the second carbon of the propoxy linker. This precise spatial arrangement is crucial for its intended biological activity. The existence of a specific stereoisomer, (2S)-1-(3-methyl-4-fluorophenyl)-3-{[5-(3-methyl-1H-indazol-5-yl)pyridin-3-yl]oxy}propan-2-amine, highlights that the target receptor or enzyme possesses a chiral binding site that preferentially recognizes one enantiomer over the other. ontosight.ai Such stereoselectivity is common in pharmacology, as the precise 3D fit between a ligand and its binding pocket is often necessary for high-affinity interactions and subsequent biological effects.

Identification of Key Pharmacophoric Features for Specific Target Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, a consistent pharmacophoric model has emerged, particularly for kinase inhibition.

A central feature is the indazole ring itself, which frequently acts as a hinge-binding motif. Docking studies of ROCK1 inhibitors showed the indazole ring oriented toward the kinase hinge region, where the N1-H of the indazole forms crucial hydrogen bonds with the protein backbone. acs.org This interaction is a classic feature of many indazole-based kinase inhibitors. acs.org

Pharmacophore models for Janus Kinase (JAK) and other kinase inhibitors have further detailed the necessary features: mdpi.com

Hydrogen Bond Donors (HBD): The indazole N1-H is a primary HBD, often interacting with backbone carbonyls of hinge residues like Leucine. acs.orgmdpi.com

Hydrogen Bond Acceptors (HBA): Nitrogen atoms in the pyridine ring commonly serve as HBAs, forming interactions with amino acid residues like Glutamic acid or Lysine in the active site. mdpi.comresearchgate.net

Hydrophobic Contacts (HC): The aromatic rings (both indazole and pyridine) and other lipophilic substituents engage in hydrophobic interactions with nonpolar residues in the binding pocket. mdpi.comresearchgate.net

Aromatic Interactions (AI): The planar aromatic systems can participate in π-π stacking or other aromatic interactions with residues such as Tryptophan. ijper.org

| Pharmacophoric Feature | Role in Target Interaction | Example Residue Interaction |

| Indazole N1-H | Hydrogen Bond Donor (HBD) | Binds to kinase hinge region backbone (e.g., Leu83, Leu932) |

| Pyridine Nitrogen | Hydrogen Bond Acceptor (HBA) | Interacts with active site residues (e.g., Lys89, Glu930) |

| Indazole/Pyridine Rings | Hydrophobic & Aromatic Interactions | Engages with hydrophobic pockets and aromatic residues (e.g., Trp132) |

Selectivity Profiles Against Biological Targets

Selectivity is a cornerstone of modern drug design, aiming to maximize a compound's interaction with its intended target while minimizing off-target effects. Derivatives of this compound have been engineered to achieve high selectivity against various targets.

In the pursuit of kinase inhibitors, selectivity is often measured against a panel of related kinases. For example, a dihydropyridone-based indazole derivative showed potent inhibition of ROCK1 (IC₅₀ = 51 nM) but was significantly less active against the related kinases RSK1 (IC₅₀ = 1410 nM) and p70S6K (IC₅₀ = 1150 nM), demonstrating a clear selectivity profile. acs.org Similarly, certain indazole derivatives were found to be highly selective for the JAK2 kinase subtype over the JAK1 subtype. One compound exhibited an IC₅₀ of 2.38 µM against JAK2, while its IC₅₀ against JAK1 was 33 µM, indicating a greater than 13-fold selectivity. nih.gov

Another dimension of selectivity is the differentiation between cancerous and normal cells. Novel indazole-pyrimidine derivatives were found to be significantly more cytotoxic to breast cancer cells (MCF-7) than to normal mammary gland epithelial cells (MCF-10a). nih.gov The selectivity index (SI), the ratio of the IC₅₀ in normal cells to cancer cells, was as high as 16.03 for one derivative, compared to an SI of 4.34 for the standard drug, highlighting a superior safety and selectivity profile. nih.gov Furthermore, haspin kinase inhibitors based on this scaffold were developed to have remarkable selectivity against a panel of 15 common off-target kinases. uni-saarland.de

| Compound Series/Example | Selective For | Selective Against | Notes |

| Dihydropyridone Indazoles | ROCK1 (IC₅₀ = 51 nM) | RSK1 (IC₅₀ = 1410 nM), p70S6K (IC₅₀ = 1150 nM) | Demonstrates kinase subtype selectivity. acs.org |

| Indazole Derivative 77 | JAK2 (IC₅₀ = 2.38 µM) | JAK1 (IC₅₀ = 33 µM) | Shows >13-fold selectivity for JAK2. nih.gov |

| Indazole-Pyrimidine 4i | MCF-7 Cancer Cells (IC₅₀ = 1.841 µM) | MCF-10a Normal Cells (IC₅₀ = 29.5 µM) | High selectivity index (SI = 16.03) for cancer cells. nih.gov |

| 1-[3-amino-5-(pyridin-4-yl)-1H-indazol-1-yl]ethan-1-one derivatives | Haspin Kinase | 15 common off-target kinases, including Clk4 | Designed for high selectivity to reduce off-target effects. uni-saarland.de |

Advanced Computational and Theoretical Approaches in 5 Pyridin 3 Yl 1h Indazole Research

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to analyzing the electronic structure of 5-Pyridin-3-YL-1H-indazole. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution. This insight is crucial for understanding the compound's intrinsic properties and behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic and quantum chemical properties of indazole derivatives. researchgate.net DFT calculations balance accuracy with computational cost, making them suitable for complex molecules. The choice of the functional and basis set is critical for obtaining reliable results. The B3LYP functional is commonly employed for such systems. researchgate.netnih.gov

The basis set determines the mathematical functions used to describe the orbitals of the atoms in the molecule. Larger basis sets provide more accurate descriptions but require more computational resources. For indazole and similar heterocyclic compounds, Pople-style basis sets like 6-311G(d,p), 6-311++G(d,p), and 6-31G** are frequently selected to achieve a reliable description of the molecular structure and properties. nih.govnih.govnih.gov Adding polarization functions (like 'd' and 'p') and diffuse functions ('+') is important for accurately modeling systems with heteroatoms and potential non-covalent interactions. nih.gov

| Basis Set | Functional (Example) | Application/Compound Type | Reference |

|---|---|---|---|

| 6-311G(d,p) | B3LYP | Electronic and quantum chemical properties of an indazole derivative. | researchgate.net |

| 6-311++G(d,p) | B3LYP | Investigation of indole-1,2,4-triazole based acetamides. | nih.gov |

| 6-311+G | B3LYP | Physicochemical properties of novel indazole derivatives. | nih.gov |

| 6-31G** | B3LYP | Analysis of a pharmaceutically critical pyrazolo[3,4-d]pyrimidine. | nih.gov |

Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability of a molecule to donate an electron, while LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For instance, a DFT study on one indazole compound revealed an energy gap of 3.08 eV, indicating significant chemical reactivity and potential biological activity. researchgate.net In another study of a related heterocyclic system, the calculated HOMO and LUMO energy values were -5.9636 eV and -2.4857 eV, respectively, resulting in an energy gap of 3.4788 eV. These values are crucial for characterizing the molecule's energetic behavior.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Indazole Derivative | Not Specified | Not Specified | 3.08 | researchgate.net |

| Indole (B1671886)/Imidazole Derivative | -5.9636 | -2.4857 | 3.4788 |

Key global reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Represents the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of global hardness (S = 1/η). A higher softness value corresponds to higher reactivity.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

These parameters are instrumental in rationalizing the chemical behavior and potential interactions of molecules. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface, typically color-coded.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions denote areas of neutral potential.

For heterocyclic molecules, the MEP map reveals the most reactive parts of the structure. For example, in related indazole compounds, negative potential is often localized around the nitrogen atoms of the pyridine (B92270) and indazole rings, identifying them as potential sites for hydrogen bonding and coordination. researchgate.netnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Docking simulations predict the binding conformation (mode or pose) of a ligand within the active site of a protein. The simulation also calculates a scoring function, often expressed as a binding energy (or affinity) in kcal/mol, to estimate the strength of the ligand-receptor interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. researchgate.net

Studies on related indazole derivatives have demonstrated their potential to interact with various cancer-related proteins. For example, molecular docking of a series of indazole analogs against a specific protein kinase (PDB ID: 2ZCS) showed that compounds could achieve high binding affinities. One analog, 3-(4-fluorophenyl)-1-methyl-1H-indazole, exhibited a binding energy of -7.45 kcal/mol, forming interactions with key amino acid residues like Tyr248, Lys273, Val268, and Arg171. researchgate.net Another closely related compound, 3-(Pyridin-3-yl)-1H-indazole, also showed a strong binding energy of -6.80 kcal/mol with the same target. researchgate.net These studies highlight how specific substitutions on the indazole ring influence binding affinity and interaction patterns.

| Compound/Derivative | Protein Target | PDB Code | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|---|

| 3-(4-fluorophenyl)-1-methyl-1H-indazole | Protein Kinase | 2ZCS | -7.45 | Tyr248, Lys273, Val268, Arg171 | researchgate.net |

| 3-(Pyridin-3-yl)-1H-indazole | Protein Kinase | 2ZCS | -6.80 | Tyr248, Lys273, Val268, Arg171 | researchgate.net |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2 receptor bind p53 | Not Specified | -359.20 | GLN72, HIS73 | |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania trypanothione (B104310) reductase (TryR) | 2JK6 | Not Specified | Hydrophobic and hydrophilic interactions | tandfonline.com |

Elucidation of Key Interacting Residues and Binding Site Characteristics (e.g., Hydrogen Bonding, Hydrophobic, Van der Waals, Halogen Bonding)

Computational docking and molecular modeling studies are instrumental in elucidating the binding characteristics of this compound within the active sites of various protein targets. The structural features of this compound—namely the indazole and pyridine rings—dictate its interaction profile. The indazole moiety's N-H group serves as a crucial hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. nih.gov The aromatic nature of both ring systems facilitates hydrophobic interactions, including π-π stacking and π-alkyl interactions, with nonpolar residues in a binding pocket. nih.govnih.gov

Table 1: Potential Molecular Interactions and Involved Residues for Indazole Scaffolds

| Interaction Type | Moiety Involved | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bonding (Donor) | Indazole N-H | Gly, Glu, Asp |

| Hydrogen Bonding (Acceptor) | Pyridine-N | Ser, Thr, Asn, Gln |

| π-π Stacking | Indazole Ring, Pyridine Ring | Phe, Tyr, Trp, His |

| π-Alkyl Interactions | Indazole Ring, Pyridine Ring | Arg, Lys, Leu, Ile, Val |

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular dynamics (MD) simulations provide critical insights into the dynamic behavior and conformational stability of this compound when bound to a biological target. physchemres.org These simulations model the atomic movements of the ligand-protein complex over time, offering a view of its stability in a solvated, physiological-like environment. A key metric for assessing stability is the Root Mean Square Deviation (RMSD) of the ligand's atomic positions from its initial docked pose. A low and stable RMSD value over the simulation period suggests that the compound remains securely bound in the active site without significant conformational changes. For example, MD simulations of a different indazole derivative bound to Leishmania trypanothione reductase (TryR) showed that the complex remained in good equilibrium, with a structural deviation of approximately 1–3 Å, indicating a stable binding mode. tandfonline.com Such analyses are crucial for validating docking results and confirming that the predicted binding pose is maintained. physchemres.org

The Molecular Mechanics with Generalized Born Surface Area (MM/GBSA) method is a widely used computational technique to estimate the binding free energy (ΔG_bind) of a ligand to its receptor. nih.govelsevierpure.com This approach calculates the energy difference between the bound complex and the unbound receptor and ligand states. The total binding free energy is a sum of various components, including van der Waals energy (ΔE_vdW), electrostatic energy (ΔE_ele), polar solvation energy (ΔG_pol), and non-polar solvation energy (ΔG_nonpol). tandfonline.comnih.gov

A negative ΔG_bind value indicates a thermodynamically favorable interaction. researchgate.net In a representative study on a 3-chloro-6-nitro-1H-indazole derivative targeting TryR, the MM/GBSA calculation yielded a net binding free energy of -40.02 kcal/mol. tandfonline.com This was dominated by favorable van der Waals and electrostatic interactions, while the polar solvation energy was non-contributing. tandfonline.com Such calculations allow for the quantitative ranking of different compounds and provide a deeper understanding of the energetic forces driving ligand binding. nih.gov

Table 2: Example of MM/GBSA Binding Free Energy Component Analysis Data based on a representative indazole derivative from literature for illustrative purposes. tandfonline.com

| Energy Component | Value (kcal/mol) | Contribution to Binding |

|---|---|---|

| Van der Waals Energy (ΔE_vdW) | -55.78 | Favorable |

| Electrostatic Energy (ΔE_ele) | -21.64 | Favorable |

| Polar Solvation Energy (ΔG_pol) | +37.40 | Unfavorable |

| Non-Polar Solvation Energy (ΔG_nonpol) | -0.00 | Neutral |

| Total Binding Free Energy (ΔG_bind) | -40.02 | Favorable |

Spectroscopic Property Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of this compound. Theoretical calculations, often using the Gauge-Invariant Atomic Orbital (GIAO) method at the Density Functional Theory (DFT) level, provide predicted chemical shifts that can be compared with experimental data for validation. nih.govacs.org

Experimental data for the closely related isomer, 3-(Pyridin-3-yl)-1H-indazole, provides insight into the expected spectral characteristics. mdpi.com In the ¹H NMR spectrum, the indazole N-H proton typically appears as a broad singlet at a high chemical shift (e.g., ~10.92 ppm). mdpi.com Protons on the pyridine and benzene (B151609) rings resonate in the aromatic region (typically 7.2-9.3 ppm). mdpi.com In the ¹³C NMR spectrum, the carbons of the aromatic rings appear between approximately 110 and 150 ppm. mdpi.com While specific ¹⁵N NMR data is less commonly reported, it can be a useful probe for determining the position of substitution on the indazole ring. nih.govacs.org

Table 3: Experimental NMR Data for 3-(Pyridin-3-yl)-1H-indazole mdpi.com

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 10.92 (s, 1H) | Indazole N-H |

| ¹H | 9.25 (s, 1H) | Pyridine Ar-H |

| ¹H | 8.65 (d, 1H) | Pyridine Ar-H |

| ¹H | 8.42 (d, 1H) | Pyridine Ar-H |

| ¹H | 8.05 (d, 1H) | Indazole Ar-H |

| ¹H | 7.22–7.64 (m, 4H) | Indazole/Pyridine Ar-H |

| ¹³C | 148.5, 139.6, 139.2 | Aromatic C |

| ¹³C | 128.8, 127.5, 126.2 | Aromatic C |

| ¹³C | 125.2, 124.4, 124.3 | Aromatic C |

Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes of a molecule. For this compound, characteristic absorption bands are expected for the N-H bond, aromatic C-H bonds, and the C=C and C=N bonds of the heterocyclic rings. DFT calculations are frequently employed to compute theoretical vibrational frequencies, which aid in the assignment of experimental IR spectra. researchgate.netelsevierpure.com

Experimental IR data for the isomer 3-(Pyridin-3-yl)-1H-indazole shows a broad absorption band around 3409 cm⁻¹ corresponding to the N-H stretching vibration. mdpi.com Aromatic C-H stretching appears around 3066 cm⁻¹. mdpi.com The region from 1500-1600 cm⁻¹ typically contains absorptions from the C=C and C=N stretching vibrations of the aromatic rings. mdpi.com The N-N stretching vibration of the indazole ring is expected at a lower frequency, around 1216 cm⁻¹. mdpi.com

Table 4: Key Experimental IR Frequencies for 3-(Pyridin-3-yl)-1H-indazole mdpi.com

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 3409 | N-H Stretch |

| 3066 | Aromatic C-H Stretch |

| 1589, 1560, 1512 | Aromatic C=C Stretch |

| 1340 | C=N Stretch |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(Pyridin-3-yl)-1H-indazole |

| 3-chloro-6-nitro-1H-indazole |

| Leishmania trypanothione reductase |

Emerging Directions and Future Research Horizons for 5 Pyridin 3 Yl 1h Indazole

Development of Next-Generation Therapeutic Agents Based on Indazole-Pyridine Hybrids

The indazole-pyridine hybrid structure is a cornerstone for the development of next-generation therapeutic agents, particularly in oncology. The indazole nucleus is a privileged scaffold for many kinase inhibitors, often forming crucial interactions with hinge residues of the target protein. pharmablock.com The addition of the pyridine (B92270) ring provides a vector for modification, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. researchgate.net

A significant advancement in this area is the rational design of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives as potent and selective inhibitors of Cyclin-Dependent Kinase 7 (CDK7). acs.org Starting from a novel scaffold design, medicinal chemistry efforts led to the identification of compound B2 , which demonstrated a half-maximal inhibitory concentration (IC50) of 4 nM against CDK7 and high selectivity over other cyclin-dependent kinases. acs.org This work highlights a successful strategy of using the 5-pyridin-3-yl-1H-indazole core to create highly potent and targeted agents. acs.org

Further research into indazole-pyridine hybrids has yielded compounds with significant cytotoxic effects against various cancer cell lines. For example, a series of (3-amino-5-methyl-1H-indazol-1-yl)(5-substituted-pyridin-3-yl)methanone derivatives were synthesized and tested against MCF-7 breast cancer cells. elifesciences.org Two compounds from this series, 7b and 7c , showed strong antiproliferative effects, with compound 7c achieving a 64% reduction in cell viability, an efficacy approaching that of the standard chemotherapy drug Adriamycin. elifesciences.org Molecular docking studies suggested that structural elements like cyclopentyl and halogen substituents were key contributors to the observed biological activity. elifesciences.orgresearchgate.net